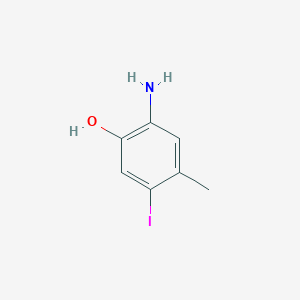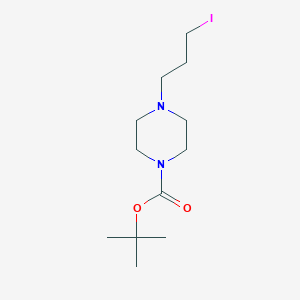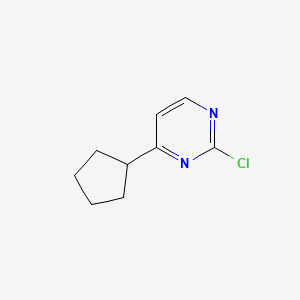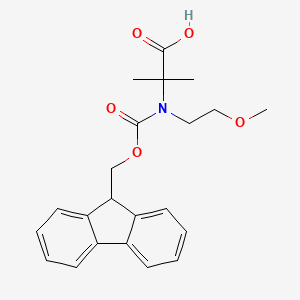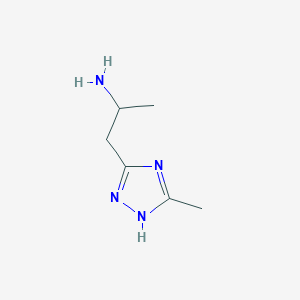
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 3-position of the triazole ring and a propan-2-amine group attached to the 1-position. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with propan-2-amine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Wirkmechanismus
The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1H-1,2,4-triazole: A closely related compound with similar structural features but lacking the propan-2-amine group.
1-phenyl-1H-1,2,3-triazole: Another triazole derivative with a phenyl group instead of a methyl group.
3,5-diamino-1,2,4-triazole: A triazole compound with amino groups at the 3 and 5 positions.
Uniqueness
1-(3-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is unique due to the presence of both the methyl group and the propan-2-amine group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H12N4 |
|---|---|
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-2-amine |
InChI |
InChI=1S/C6H12N4/c1-4(7)3-6-8-5(2)9-10-6/h4H,3,7H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
WADSACXNRDFMJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)
![[2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)
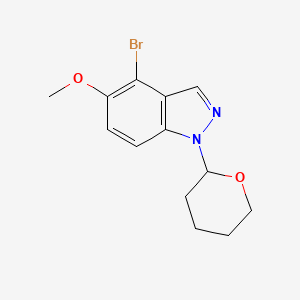

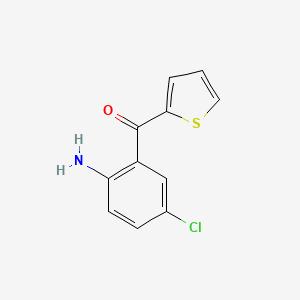
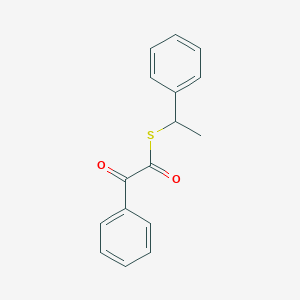
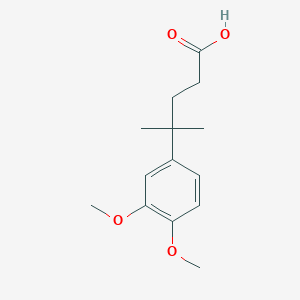
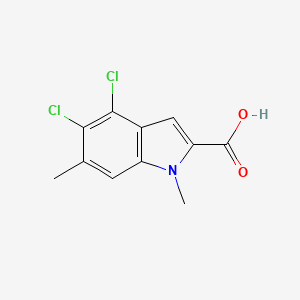
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
